molecular formula C20H24N2O2 B8598803 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid CAS No. 61085-46-9

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid

Cat. No.: B8598803
CAS No.: 61085-46-9
M. Wt: 324.4 g/mol
InChI Key: DJVCIHFRPVAFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid is a synthetic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid typically involves the reaction of 4-anilino-1-(2-phenylethyl)piperidine with carboxylating agents under controlled conditions . The process may include steps such as:

    Formation of the piperidine ring: This involves the cyclization of appropriate precursors.

    Introduction of the phenylamino group: This step typically involves the use of aniline derivatives.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and anesthesia.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets in biological systems. It is believed to act on opioid receptors, similar to other compounds in its class, leading to analgesic effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    Fentanyl: A potent opioid analgesic with a similar structure and mechanism of action.

    Carfentanil: Another potent opioid used primarily in veterinary medicine.

    Norfentanyl: A metabolite of fentanyl with similar properties.

Uniqueness: 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid is unique due to its specific structural features and potential applications in research. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific studies.

Properties

CAS No.

61085-46-9

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-anilino-1-(2-phenylethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C20H24N2O2/c23-19(24)20(21-18-9-5-2-6-10-18)12-15-22(16-13-20)14-11-17-7-3-1-4-8-17/h1-10,21H,11-16H2,(H,23,24)

InChI Key

DJVCIHFRPVAFAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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